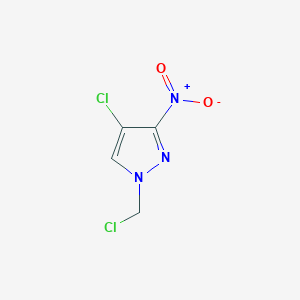

4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

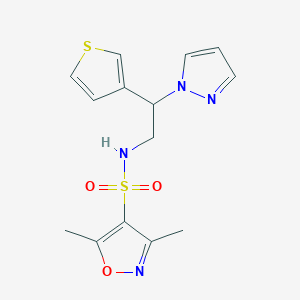

The compound "4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives, including chloro and nitro substituted compounds, can be achieved through various methods. One approach involves the reaction of organyl diethylacetals with the Vilsmeier reagent to produce a mixture of ethoxy- and dimethylamino-acroleins, which then reacts with hydrazine monohydrogenchloride to yield the desired pyrazoles . Another method reported is the electrosynthesis of 4-chloro-substituted derivatives of pyrazole, which is carried out via chlorination of original pyrazoles on a Pt anode in aqueous NaCl solutions . Additionally, an acid-catalyzed cycloaddition reaction of hydrazones with β-halo-β-nitrostyrenes has been used for the regioselective synthesis of 4-chloro-tetrasubstituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For instance, the X-ray structures of certain chloromethyl benzimidazole derivatives have been presented, which can provide insights into the structural aspects of related pyrazole compounds . The structures of 4-substituted pyrazoles have also been characterized by H-1 NMR, C-13 NMR, ESI-MS, IR, and elemental analyses .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine in the absence of additional base . The reactivity of pyrazole derivatives is influenced by the donor-acceptor properties of substituents and their position on the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, can vary significantly. For instance, the 4-(phenyl)pyrazole derivative exhibited markedly lower solubility in common organic solvents . The electrosynthesis process efficiency and the yields of chlorinated products are dependent on the structures of the initial pyrazole compounds and the donor-acceptor properties of the substituents . Some 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown very good antifungal activity and activity against Mycobacterium tuberculosis, indicating their potential as antifungal and antitubercular agents .

科学的研究の応用

Synthesis and Structural Characterization

4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole and its derivatives have been synthesized under various conditions. For example, Zhang et al. (2006) reported the synthesis of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including chloro, bromo, and nitro derivatives, characterized by NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006). Similarly, Zapol’skii et al. (2022) synthesized novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles with various substituents for antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities evaluation (Zapol’skii, Berneburg, Bilitewski, Dillenberger, Becker, Jungwirth, Shekhar, Krueger, & Kaufmann, 2022).

Molecular and Crystal Structure

The molecular and crystal structure of related pyrazole compounds has been extensively studied. For instance, Zia-ur-Rehman et al. (2009) investigated the crystal structure of ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, highlighting intramolecular hydrogen bonding and three-dimensional network formation (Zia-ur-Rehman, Elsegood, Choudary, Ullah, & Siddiqui, 2009).

Chemical Reactivity and Synthesis Applications

Various studies have focused on the chemical reactivity and potential synthesis applications of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole derivatives. For example, Savosik et al. (2006) explored the reaction of 5-chloro-4-nitro-1H-pyrazoles with different esters, resulting in potentially functional pyrazole derivatives (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006).

Potential Pharmaceutical Applications

Several studies have explored the potential pharmaceutical applications of derivatives of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole. For instance, the work by Zapol’skii et al. (2022) included evaluation for antimalarial and anti-SARS-CoV-2 activities, demonstrating the pharmaceutical relevance of such compounds (Zapol’skii et al., 2022).

Catalytic Applications

The catalytic applications of pyrazole derivatives, including 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole, have also been investigated. For example, Bae et al. (2015) described a method for the Pd-catalyzed C-H allylation and benzylation reactions of pyrazoles, highlighting the influence of substituents like chloro and nitro on the reactivity (Bae, Jang, Jung, & Joo, 2015).

特性

IUPAC Name |

4-chloro-1-(chloromethyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3O2/c5-2-8-1-3(6)4(7-8)9(10)11/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVFPHOUWYFOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)

![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)

![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)